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Compound of Interest

Compound Name:
(R)-tert-butyl 1-(3-

bromophenyl)ethylcarbamate

Cat. No.: B1374378 Get Quote

An In-depth Technical Guide on the Physical Properties of tert-butyl N-[(1R)-1-(3-

bromophenyl)ethyl]carbamate

Executive Summary
This technical guide provides a comprehensive overview of the essential physical and chemical

properties of tert-butyl N-[(1R)-1-(3-bromophenyl)ethyl]carbamate. Designed for researchers,

scientists, and professionals in drug development, this document delves into the compound's

structural identification, core physical characteristics, and detailed spectroscopic profile.

Furthermore, it outlines standardized, field-proven experimental protocols for the verification of

these properties, ensuring scientific rigor and reproducibility. The causality behind experimental

choices is explained, grounding the methodologies in practical application. This guide serves

as an authoritative resource for the handling, characterization, and application of this important

chiral building block.

Compound Identification and Structure
Tert-butyl N-[(1R)-1-(3-bromophenyl)ethyl]carbamate is a chiral intermediate widely utilized in

the synthesis of pharmacologically active molecules. The presence of the tert-butoxycarbonyl

(Boc) protecting group on the amine is crucial for modulating its reactivity during multi-step

syntheses, while the defined (R)-stereochemistry at the benzylic carbon is essential for

achieving stereospecificity in target molecules.
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Identifier Value Source

IUPAC Name
tert-butyl N-[(1R)-1-(3-

bromophenyl)ethyl]carbamate
[1]

Synonyms

(R)-tert-Butyl (1-(3-

bromophenyl)ethyl)carbamate,

(R)-N-Boc-1-(3-

bromophenyl)ethylamine

[1]

CAS Number

375853-98-8

(racemic/unspecified); specific

(1R) isomer not uniquely

indexed.

[2][3]

Molecular Formula C₁₃H₁₈BrNO₂ [1][2][3]

Molecular Weight 300.19 g/mol [1][2][4]

Chemical Structure

Core Physical Properties
The physical properties of a compound are critical for its handling, purification, and formulation.

The data presented below are based on empirical data from analogous compounds and

computational predictions.
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Property Value / Observation
Rationale and Comparative
Context

Appearance White to off-white solid

[1] Carbamates of this type are

typically crystalline solids at

room temperature.[5][6]

Melting Point

To be determined

experimentally. Expected

range: 80-100 °C

No specific melting point is

reported in the literature for

this exact isomer. However,

related brominated N-Boc

compounds exhibit melting

points in this range, such as

tert-butyl N-[4,5-

bis(benzyloxy)-2-

bromophenyl]carbamate

(89.5–90.5 °C).[5]

Boiling Point

>350 °C at 760 mmHg

(Predicted, with

decomposition)

High molecular weight and

polarity suggest a high boiling

point. The related compound,

tert-butyl N-[2-(4-

bromophenyl)ethyl]carbamate,

has a reported boiling point of

389.6°C.[7] Thermal

decomposition prior to boiling

is common for such molecules.

Solubility

Soluble in methanol,

chloroform, dichloromethane,

ethyl acetate. Sparingly

soluble in hexanes.

The Boc group and aromatic

ring confer solubility in a range

of common organic solvents,

facilitating reaction workups

and purification by

chromatography.[8] NMR

spectra are consistently

recorded in CDCl₃, confirming

its solubility.[5][9]
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Spectroscopic and Analytical Profile
Spectroscopic analysis provides a definitive "fingerprint" for structural confirmation and purity

assessment. The following data are predicted based on the known structure and spectral data

from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure in solution. The

predicted spectrum for this compound in CDCl₃ is detailed below.

¹H-NMR (400 MHz, CDCl₃):
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~7.45 s 1H Ar-H (C2)

The proton
between the
two bromo and
ethyl-amine
substituents is
expected to be
a singlet.

~7.35 d, J ≈ 7.8 Hz 1H Ar-H (C4 or C6)

Aromatic proton

ortho to the

bromo group.

~7.20 t, J ≈ 7.8 Hz 1H Ar-H (C5)

Aromatic proton

meta to both

substituents, split

by two

neighbors.

~7.15 d, J ≈ 7.8 Hz 1H Ar-H (C6 or C4)

Aromatic proton

ortho to the

ethyl-amine

group.

~4.90 br s 1H NH

The carbamate

proton signal is

often broad and

may exchange

with trace water.

~4.80 q, J ≈ 7.0 Hz 1H CH(CH₃)

The benzylic

proton, split into

a quartet by the

adjacent methyl

group.

~1.45 d, J ≈ 7.0 Hz 3H CH(CH₃) The methyl

group protons,

split into a
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

doublet by the

benzylic proton.

| ~1.40 | s | 9H | C(CH₃)₃ | The nine equivalent protons of the tert-butyl group appear as a sharp

singlet. |

¹³C-NMR (101 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment Rationale

~155.0 C=O
Carbonyl carbon of the
carbamate functional
group.

~145.0 Ar-C (C1)

Quaternary aromatic carbon

attached to the ethylamine

group.

~130.5 Ar-CH Aromatic methine carbon.

~129.5 Ar-CH Aromatic methine carbon.

~126.0 Ar-CH Aromatic methine carbon.

~122.5 Ar-C-Br (C3)

Aromatic carbon directly

bonded to bromine,

deshielded.

~80.0 C(CH₃)₃
Quaternary carbon of the tert-

butyl group.

~50.0 CH(CH₃) Benzylic methine carbon.

~28.3 C(CH₃)₃
Methyl carbons of the tert-butyl

group.

| ~22.0 | CH(CH₃) | Methyl carbon of the ethyl group. |
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Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying key functional groups within the molecule.

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3350 N-H Stretch Carbamate N-H

2975-2850 C-H Stretch Alkyl (t-Bu, Et)

~1700 C=O Stretch Carbamate C=O

~1520 N-H Bend Carbamate N-H

~1250, ~1160 C-O Stretch Carbamate O-C(CH₃)₃

~780, ~690 C-H Bend (out-of-plane) 1,3-disubstituted benzene

Reference spectra for similar carbamates confirm these assignments.[5][10][11]

Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides an exact mass, confirming the elemental

composition.

Calculated Exact Mass: 299.05209 Da[2][4]

Expected Fragmentation: The primary fragmentation pathway in ESI-MS is the loss of the

Boc group or isobutylene.

[M - C₄H₈ + H]⁺: Loss of isobutylene (56 Da) from the parent ion.

[M - C₅H₉O₂ + H]⁺: Loss of the entire Boc group (101 Da) to yield the protonated 1-(3-

bromophenyl)ethanamine fragment.

Standardized Experimental Methodologies
To ensure data integrity and reproducibility, the following protocols are recommended for the

physical and spectroscopic characterization of tert-butyl N-[(1R)-1-(3-

bromophenyl)ethyl]carbamate.
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Physicochemical Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of a

newly synthesized or received batch of the title compound. This systematic approach ensures

that identity, purity, and key physical properties are confirmed before its use in further

applications.
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Initial Assessment

Physical Property Determination

Structural Verification

Final Confirmation

Sample Receipt

Visual Inspection
(Appearance, Color)

Qualitative Solubility Testing
(DCM, EtOAc, MeOH, Hexanes)

Melting Point Analysis
(Capillary Apparatus or DSC)

NMR Spectroscopy
(¹H, ¹³C)

Data Interpretation & Comparison
(Against Predicted/Reference Data)

FTIR Spectroscopy

HRMS Analysis
(ESI-TOF)

Purity & Identity Confirmed

Click to download full resolution via product page

Caption: Workflow for Physicochemical Characterization.
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Protocol: Melting Point Determination (Capillary Method)
Preparation: Ensure the sample is dry and finely powdered.

Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

Measurement: Place the capillary tube in a calibrated melting point apparatus.

Heating: Heat rapidly to about 15 °C below the expected melting point, then reduce the

heating rate to 1-2 °C per minute.

Observation: Record the temperature range from the appearance of the first liquid drop to

the complete liquefaction of the sample.

Protocol: NMR Sample Preparation and Acquisition
Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

Mixing: Cap the tube and invert several times to ensure complete dissolution.

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer using

standard parameters. Calibrate the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm.

Protocol: FTIR Analysis (ATR Method)
Background: Record a background spectrum of the clean Attenuated Total Reflectance

(ATR) crystal.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Pressure: Apply pressure using the anvil to ensure good contact between the sample and

the crystal.

Data Collection: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after

analysis.
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Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. The following

recommendations are based on data from safety data sheets (SDS) of structurally related

compounds.

Hazard Identification: While a specific SDS for this compound is not available, analogous

brominated aromatic compounds are often classified as harmful if swallowed, and may

cause skin and serious eye irritation.[4][7]

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and

chemical-resistant gloves when handling the compound.

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Storage under an

inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability to prevent

potential degradation.

Conclusion
Tert-butyl N-[(1R)-1-(3-bromophenyl)ethyl]carbamate is a well-defined solid chiral building

block. Its identity and purity can be unequivocally established through a combination of

physical and spectroscopic methods, primarily NMR, IR, and HRMS. This guide provides the

necessary data, protocols, and expert insights for researchers to confidently handle,

characterize, and utilize this compound in their synthetic endeavors, ensuring both safety and

scientific integrity.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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